molecular formula C24H21FN2O3 B6569048 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide CAS No. 946318-54-3

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide

Cat. No. B6569048
CAS RN: 946318-54-3
M. Wt: 404.4 g/mol
InChI Key: PDADSMDLCRZEQE-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide, commonly referred to as 2-FBA, is a synthetic compound that has been studied for its potential medicinal applications. 2-FBA has been found to possess a variety of biochemical, physiological, and pharmacological properties. In We will also discuss the advantages and limitations of using 2-FBA for lab experiments, as well as potential future directions for research.

Scientific Research Applications

2-FBA has been studied for its potential medicinal applications. It has been found to possess anti-inflammatory and anti-microbial properties, and has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. 2-FBA has also been studied for its potential use as an antidepressant, as well as its potential to act as a neuroprotective agent.

Mechanism of Action

2-FBA has been found to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of pro-inflammatory molecules known as prostaglandins. By inhibiting COX, 2-FBA is able to reduce inflammation and pain. 2-FBA has also been found to act as an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid, a precursor of prostaglandins. By inhibiting PLA2, 2-FBA is able to reduce inflammation and pain.
Biochemical and Physiological Effects
2-FBA has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-microbial properties, and has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. 2-FBA has also been found to possess neuroprotective and antidepressant properties.

Advantages and Limitations for Lab Experiments

The use of 2-FBA for lab experiments has several advantages. 2-FBA is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, 2-FBA is relatively easy to synthesize, and the reaction yields a white solid with a melting point of approximately 145°C. However, there are also some limitations to using 2-FBA for lab experiments. 2-FBA is a synthetic compound, and its effects on the human body are not yet fully understood. Additionally, 2-FBA is a relatively new compound, and there is still much to be learned about its mechanism of action.

Future Directions

The potential future directions for research on 2-FBA are numerous. Further research could focus on the mechanism of action of 2-FBA, as well as its effects on the human body. Additionally, further research could focus on the potential therapeutic applications of 2-FBA, such as its potential use in the treatment of cancer, diabetes, and cardiovascular disease. Additionally, further research could focus on the potential of 2-FBA as an antidepressant and neuroprotective agent. Finally, further research could focus on the potential toxicological effects of 2-FBA, as well as its potential for drug interactions.

Synthesis Methods

2-FBA can be synthesized using a variety of methods, including an acid-catalyzed reaction involving a condensation reaction of benzoyl chloride and 2-fluorophenoxyacetic acid. This reaction is typically carried out in the presence of a Lewis acid, such as aluminum chloride, and a solvent, such as dichloromethane. The reaction yields 2-FBA as a white solid with a melting point of approximately 145°C.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3/c25-20-10-4-5-11-22(20)30-16-23(28)26-19-12-13-21-18(15-19)9-6-14-27(21)24(29)17-7-2-1-3-8-17/h1-5,7-8,10-13,15H,6,9,14,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDADSMDLCRZEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide

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